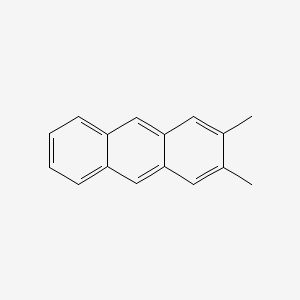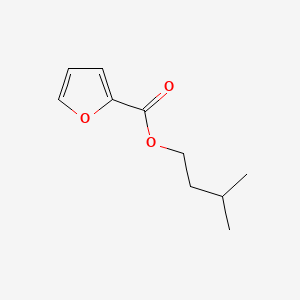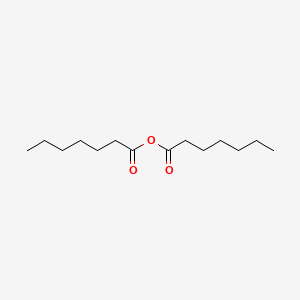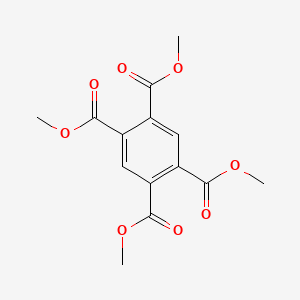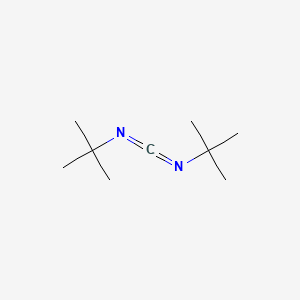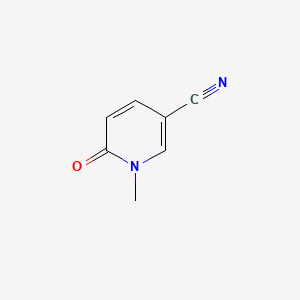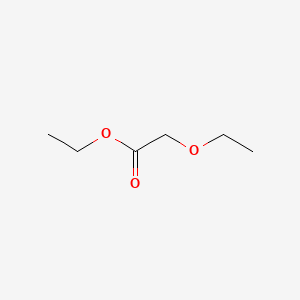
2',4',5'-Trimethoxyacetophenone
Übersicht
Beschreibung
2',4',5'-Trimethoxyacetophenone, also known as 2’,4’,5’-trimethoxyacetophenone, is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . This compound is characterized by the presence of three methoxy groups attached to the benzene ring, which significantly influence its chemical and physical properties .
Wissenschaftliche Forschungsanwendungen
2',4',5'-Trimethoxyacetophenone has a wide range of applications in scientific research:
Safety and Hazards
Vorbereitungsmethoden
The synthesis of 2',4',5'-Trimethoxyacetophenone typically involves the acylation of benzoic acid with trimethoxybenzene under acidic conditions . One common method includes the reaction of benzoic acid and trimethoxybenzene in the presence of a catalyst such as aluminum chloride (AlCl3) to yield the desired product . Industrial production methods may involve similar acylation reactions but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2',4',5'-Trimethoxyacetophenone undergoes various chemical reactions, including:
Wirkmechanismus
The mechanism of action of 2',4',5'-Trimethoxyacetophenone involves its interaction with molecular targets such as enzymes and proteins. The methoxy groups play a crucial role in its binding affinity and specificity towards these targets[6][6]. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access[6][6]. Additionally, it may interfere with signaling pathways by modulating protein-protein interactions[6][6].
Vergleich Mit ähnlichen Verbindungen
2',4',5'-Trimethoxyacetophenone can be compared with other similar compounds such as:
Ethanone, 1-(2,4,5-trimethylphenyl)-: This compound has methyl groups instead of methoxy groups, which affects its reactivity and physical properties.
Ethanone, 1-(2,4-dimethoxyphenyl)-: Lacking one methoxy group, this compound exhibits different chemical behavior and applications.
Ethanone, 1-(2,5-dimethoxyphenyl)-: Similar to the previous compound, the absence of one methoxy group alters its properties and uses.
This compound stands out due to the presence of three methoxy groups, which enhance its solubility in organic solvents and its reactivity in various chemical reactions .
Eigenschaften
IUPAC Name |
1-(2,4,5-trimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-7(12)8-5-10(14-3)11(15-4)6-9(8)13-2/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTMBHHLVSFJIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061995 | |
| Record name | Ethanone, 1-(2,4,5-trimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1818-28-6 | |
| Record name | 2,4,5-Trimethoxyacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1818-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trimethoxyacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001818286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Trimethoxyacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(2,4,5-trimethoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-(2,4,5-trimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4,5-trimethoxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.758 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5-TRIMETHOXYACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8G31M1PRD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Q1: What is the origin and general toxicity of Ethanone, 1-(2,4,5-trimethoxyphenyl)-?
A1: Ethanone, 1-(2,4,5-trimethoxyphenyl)- was isolated from the dichloromethane extract of the stem bark of Pachypodanthium staudtii, along with 2,4,5-trimethoxybenzaldehyde. The general toxicity of this compound, determined using the brine shrimp lethality bioassay, was found to be LC50 = 80.5 μg/mL [].
Q2: What spectroscopic techniques were used to characterize Ethanone, 1-(2,4,5-trimethoxyphenyl)-?
A2: Researchers utilized a combination of 1D and 2D NMR techniques to elucidate the structure of Ethanone, 1-(2,4,5-trimethoxyphenyl)-. The analyses included:
- NOESY: Determined spatial proximity between protons through-space, regardless of bond connectivity [].
Q3: Are there any known synthetic routes to Ethanone, 1-(2,4,5-trimethoxyphenyl)-?
A3: While the provided research [] focuses on isolation and characterization, a related study [] explores the synthesis of various hydroxyquinol derivatives. Although not directly synthesizing Ethanone, 1-(2,4,5-trimethoxyphenyl)-, the paper discusses the reactivity of similar compounds like 1-(2,4,5-trimethoxyphenyl)butane-1,3-dione (VII) and their potential applications in synthesizing complex molecules. This information could offer insights into potential synthetic routes for Ethanone, 1-(2,4,5-trimethoxyphenyl)-.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
